N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide typically involves the condensation of 6-oxo-1,6-dihydropyridazine with an appropriate benzamide derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like triethylamine or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide: Known for its antimycobacterial activity.
6-Oxopyrimidin-1-yl Benzamide Derivatives: Studied for their antimicrobial properties.
Uniqueness
N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide stands out due to its unique structural features, which confer specific reactivity and biological activity
Properties
CAS No. |
68219-76-1 |
---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-[1-(6-oxo-1H-pyridazin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C13H13N3O2/c1-9(11-7-8-12(17)16-15-11)14-13(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,18)(H,16,17) |
InChI Key |
UELVVLPHGCBLEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NNC(=O)C=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.